molecular formula C10H10N2O2 B6285436 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbaldehyde CAS No. 1540853-25-5

1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbaldehyde

Cat. No.: B6285436
CAS No.: 1540853-25-5
M. Wt: 190.2
InChI Key:
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Description

1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbaldehyde is an organic compound belonging to the class of benzodiazoles It is characterized by its unique structure, which includes a benzodiazole ring fused with an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of benzimidazole with appropriate methylating agents, such as iodomethane, under controlled conditions . The reaction typically requires a solvent like methanol and a catalyst to facilitate the methylation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and solvents like dichloromethane (CH₂Cl₂).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzodiazole derivatives.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbaldehyde is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a benzodiazole ring with an aldehyde group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

1540853-25-5

Molecular Formula

C10H10N2O2

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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